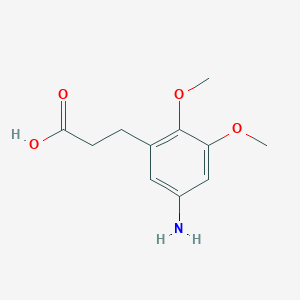
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been used in various scientific research applications.
作用機序
The metabotropic glutamate receptor subtype 5 (3-(5-amino-2,3-dimethoxyphenyl)propanoic acid) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neurotransmitter release. This compound acts as a selective antagonist of this compound and blocks its activity. This leads to a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the brain. It has been shown to decrease the levels of oxidative stress and inflammation, increase the levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid in lab experiments is its selectivity for this compound. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one of the limitations is that it may not accurately represent the complexity of neurological disorders in humans and may not be effective in clinical trials.
将来の方向性
The potential therapeutic applications of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid are still being explored. Some of the future directions for research include studying its effects on other neurological disorders, investigating its potential as a treatment for drug addiction, and exploring its use in combination with other drugs to enhance its efficacy.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its selectivity for this compound makes it a valuable tool for studying the role of this receptor in neurological disorders. Further research is needed to fully understand its potential therapeutic applications and limitations.
合成法
The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves the reaction of 5-nitro-2,3-dimethoxytoluene with ethyl acrylate in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with propanoic acid to obtain the final product.
科学的研究の応用
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to decrease the severity of symptoms in animal models of these diseases.
特性
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOJIEHUWQDXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5977308.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B5977329.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)